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Compound of Interest

Compound Name: Harmine hydrochloride dihydrate

Cat. No.: B13802771

Get Quote

The starting point for any rigorous scientific investigation is a thorough understanding of the

agent's physical and chemical properties. Harmine hydrochloride dihydrate is the salt form of

the naturally occurring β-carboline alkaloid, harmine.[1] The addition of hydrochloride and the

incorporation of water molecules (dihydrate) are critical modifications that significantly enhance

the compound's aqueous solubility and stability compared to its parent form, making it more

amenable to a wide range of experimental designs.[1][2]

Chemical and Physical Properties
A precise understanding of these properties is fundamental for accurate dose calculations,

solution preparation, and interpretation of experimental results.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b13802771#bc-rfq
https://www.benchchem.com/product/b13802771/docs?utm_src=pdf-body#section-1-physicochemical-characterization-and-handling
https://pdf.benchchem.com/1663/An_In_depth_Technical_Guide_to_Harmine_Hydrochloride_Chemical_Structure_Properties_and_Biological_Activity.pdf
https://pdf.benchchem.com/1663/An_In_depth_Technical_Guide_to_Harmine_Hydrochloride_Chemical_Structure_Properties_and_Biological_Activity.pdf
https://www.mdpi.com/1420-3049/26/21/6714
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13802771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 343-27-1 [1][3]

Molecular Formula C₁₃H₁₂N₂O·HCl·2H₂O [3]

Molecular Weight 284.74 g/mol [3]

IUPAC Name

7-methoxy-1-methyl-9H-

pyrido[3,4-

b]indole;hydrochloride;dihydrat

e

[1][4]

Synonyms
Banisterine hydrochloride,

Telepathine hydrochloride
[1][5]

Appearance
White to off-white or light-

yellow powder
[1][5][6]

Melting Point
262-269 °C (dihydrate, with

decomposition)
[1]

Purity
≥98% (typically assessed by

HPLC)
[5][6]

Solubility Profile: A Practical Perspective
The solubility of a compound dictates its utility in different experimental systems. While the

hydrochloride salt form improves water solubility, practical application often requires specific

techniques.

Water: Soluble up to 10 mg/mL, though this may require warming (to 60°C) and

ultrasonication to achieve full dissolution.[7][8] Aqueous solutions of the hydrochloride salt

may exhibit a characteristic blue fluorescence.[9]

DMSO: Soluble at concentrations ≥24.9 mg/mL, often requiring warming and/or

ultrasonication.[1][10] It is critical to use anhydrous DMSO, as moisture can reduce solubility.

[11]
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PBS (pH 7.2): The solubility of the parent compound, harmine, is approximately 0.25 mg/mL.

[12] While the hydrochloride form is more soluble, this highlights the importance of verifying

solubility in specific buffer systems, as pH and salt concentration can impact dissolution.

Expert Insight: When preparing stock solutions in DMSO for cell culture, it is advisable to create

a high-concentration stock (e.g., 20-25 mg/mL) and then perform serial dilutions in culture

medium. This minimizes the final concentration of DMSO in the assay, preventing solvent-

induced cytotoxicity. For in vivo studies, formulation as a suspension in vehicles like

carboxymethylcellulose (CMC-Na) is a common and effective strategy.[11]

Stability and Storage
Proper storage is non-negotiable for maintaining the compound's integrity and ensuring

experimental reproducibility.

Solid Form: The powder is stable for years when stored at -20°C or 4°C, tightly sealed, and

protected from light.[8][9][11][13]

Solutions: DMSO stock solutions are stable for at least one year when stored at -80°C.[11]

Aqueous solutions are less stable and should ideally be prepared fresh; storing them for

more than a day is not recommended.[12]

Section 2: Core Mechanisms of Action and Key
Signaling Pathways
Harmine hydrochloride's diverse biological effects stem from its ability to interact with multiple

key cellular targets. Its profile as a dual inhibitor of specific enzymes and kinases makes it a

valuable tool for probing complex signaling networks.

Primary Enzymatic Targets
Monoamine Oxidase A (MAO-A): Harmine is a potent and reversible inhibitor of MAO-A

(RIMA), the enzyme responsible for degrading monoamine neurotransmitters like serotonin.

[6][14] It exhibits high selectivity for MAO-A over MAO-B.[14] This mechanism is central to its

effects on the central nervous system and its investigation for mood disorders.[15][6]
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Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): Harmine is a

well-established, potent inhibitor of DYRK1A, with IC50 values reported in the nanomolar

range (e.g., 33-48 nM).[7][11] DYRK1A is a kinase involved in a wide array of cellular

processes, including neurodevelopment and tau protein phosphorylation. Inhibition of

DYRK1A is a key area of research for conditions like Down syndrome and Alzheimer's

disease.[7][16]

Modulation of Anticancer Signaling Pathways
A significant body of research highlights harmine's anticancer activity, which is primarily

mediated through the inhibition of critical cell survival and proliferation pathways.

PI3K/AKT/mTOR Pathway: This is a central signaling cascade that promotes cell growth,

proliferation, and survival. Harmine hydrochloride has been shown to decrease the

phosphorylation (and thus, the activity) of key components of this pathway, including PI3K,

AKT, and mTOR, in various cancer cell lines such as colorectal, breast, and hepatocellular

carcinoma.[2][17][18]

MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the

nucleus to regulate gene expression related to cell proliferation and differentiation. Harmine

treatment reduces the levels of phosphorylated ERK (p-ERK), effectively dampening this pro-

proliferative signaling.[17][19]

The concurrent inhibition of these pathways culminates in significant downstream

consequences for cancer cells:

G2/M Cell Cycle Arrest: By disrupting these signaling networks, harmine hydrochloride

prevents cancer cells from progressing through the G2 to M phase of the cell cycle. This is

achieved by reducing the expression of key regulatory proteins like p-cdc2 and cyclin B1.[2]

[18][19]

Induction of Apoptosis: Inhibition of the pro-survival PI3K/AKT pathway, coupled with cell

cycle disruption, triggers programmed cell death. This is evidenced by the downregulation of

anti-apoptotic proteins like Bcl-2 and the cleavage of apoptotic markers such as caspase-3

and PARP.[17][19]
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Caption: Harmine hydrochloride's anticancer mechanism.

Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework

for investigating the biological effects of Harmine hydrochloride dihydrate.

Protocol 1: In Vitro Cell Viability and IC₅₀ Determination
This protocol outlines the use of a standard colorimetric assay (e.g., MTT or XTT) to determine

the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.
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Methodology:

Cell Seeding: Plate cancer cells (e.g., HCT116, SK-Hep1) in 96-well plates at a density of

5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

Compound Preparation: Prepare a 20 mM stock solution of Harmine hydrochloride
dihydrate in anhydrous DMSO. From this, create a series of 2X working solutions in the

appropriate cell culture medium. A suggested concentration range for initial screening is 0 to

200 µM (final concentration).

Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X working

solutions (or medium with vehicle control, e.g., 0.1% DMSO). Incubate for 24, 48, or 72

hours. The inclusion of multiple time points is crucial as the compound's effect can be time-

dependent.[17][18]

Viability Assay: Add the viability reagent (e.g., MTT) to each well according to the

manufacturer's instructions and incubate for 2-4 hours.

Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified

isopropanol) and read the absorbance on a microplate reader at the appropriate wavelength.

Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the

normalized values against the logarithm of the compound concentration and use a non-linear

regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Preparation

Experiment Analysis
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Caption: Workflow for IC50 determination.
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Protocol 2: In Vivo Study Design for Efficacy
Assessment (Rodent Model)
This outlines a general framework for an in vivo study based on published research. All animal

experiments must be conducted under an approved institutional animal care and use

committee (IACUC) protocol.

Methodology:

Animal Model: Use an appropriate rodent model (e.g., C57BL/6 mice for toxicity or xenograft

models for anticancer efficacy).[20][21]

Compound Formulation: Prepare a suspension of Harmine hydrochloride dihydrate in a

suitable vehicle. A common formulation is 0.5% or 1% CMC-Na in sterile water.[11] Prepare

fresh daily or as stability allows.

Grouping and Dosing: Divide animals into groups (n=6-8 per group):

Group 1: Vehicle control (e.g., 0.5% CMC-Na, i.p.).

Group 2: Toxin/Vehicle for disease model (if applicable).

Group 3-5: Harmine hydrochloride at varying doses (e.g., 5, 10, 15 mg/kg, administered

intraperitoneally (i.p.) or orally).[20][21]

Administration: Administer the compound daily or on another validated schedule for the

duration of the study (e.g., 1-2 weeks).

Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and

tumor growth (if applicable).

Endpoint Analysis: At the study's conclusion, collect blood for serum biochemistry (e.g., BUN,

creatinine for nephrotoxicity) and tissues for histopathological analysis or Western blotting.

[20]
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Harmine hydrochloride dihydrate is a potent bioactive compound and must be handled with

appropriate precautions.

Hazard Identification
The compound is classified as hazardous and requires careful handling.[22]

Hazard Class Statement Source(s)

Acute Oral Toxicity Toxic if swallowed [22]

Acute Dermal Toxicity Toxic in contact with skin [22]

Acute Inhalation Toxicity Toxic if inhaled [22]

Target Organ Toxicity
Causes damage to the central

nervous system
[22]

Recommended Handling Procedures
Engineering Controls: Always handle the solid compound and concentrated solutions inside

a chemical fume hood.[13]

Personal Protective Equipment (PPE):

Gloves: Wear appropriate chemical-resistant gloves.[23]

Eye Protection: Use safety glasses with side shields or goggles.[23]

Respiratory: For handling the powder, a NIOSH-approved particulate respirator is

required.[9]

Lab Coat: A standard lab coat is mandatory.

Spill Cleanup: For minor spills, avoid generating dust. Dampen the powder with water before

sweeping it into a suitable container for disposal. Use an absorbent material for liquid spills.

[9] All waste must be handled as hazardous and disposed of according to local, state, and

federal regulations.[9]
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Conclusion
Harmine hydrochloride dihydrate is a compelling research compound with a well-defined

physicochemical profile and a multifaceted mechanism of action. Its ability to potently inhibit

MAO-A and DYRK1A, alongside its demonstrable anticancer activity via modulation of the

PI3K/AKT and ERK pathways, provides a rich field for investigation. By employing the rigorous

characterization data and validated protocols detailed in this guide, researchers can confidently

explore its therapeutic potential in oncology, neuroscience, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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